5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine
Overview
Description
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrazolo[3,4-b]pyridine precursor followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often involve the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
- 5-Bromo-4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine is unique due to its specific pyrazolo[3,4-b]pyridine core, which imparts distinct biological activities compared to other similar compounds. Its ability to selectively inhibit TRKs makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C13H10BrN3O2S |
---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-12(5-3-9)20(18,19)17-13-10(7-16-17)6-11(14)8-15-13/h2-8H,1H3 |
InChI Key |
MURJAINSLJKMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=NC=C(C=C3C=N2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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